1-(4-Methyl-2-nitrophenyl)guanidine
CAS No.:
Cat. No.: VC20478488
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O2 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 2-(4-methyl-2-nitrophenyl)guanidine |
| Standard InChI | InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
| Standard InChI Key | YRXORSPXDUYKBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C(N)N)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
1-(4-Methyl-2-nitrophenyl)guanidine (IUPAC name: 1-(4-methyl-2-nitrophenyl)guanidine) possesses the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol. The compound’s structure comprises:
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A guanidine group (–NH–C(=NH)–NH₂) providing strong basicity (pKa ≈ 13.6) and hydrogen-bonding capacity .
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A para-methyl group (–CH₃) enhancing lipophilicity (logP ≈ 1.8) .
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An ortho-nitro group (–NO₂) contributing to electronic effects and steric hindrance .
The nitro group’s electron-withdrawing nature reduces the phenyl ring’s electron density, directing electrophilic substitutions to the meta position relative to the nitro group. X-ray crystallography of analogous compounds shows planar guanidine moieties and dihedral angles of 15–25° between the phenyl and guanidine planes .
Synthetic Methodologies
Conventional Synthesis Routes
Historically, 1-(4-methyl-2-nitrophenyl)guanidine was synthesized via:
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Nitration of 4-methylguanidine derivatives using fuming nitric acid at 0–5°C.
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Cyanamide coupling with 2-amino-4-nitrotoluene in 65% nitric acid under reflux for 25 hours .
This method posed safety risks due to prolonged nitric acid use, with explosion hazards reported in industrial settings .
Modern Patented Synthesis (CN104341387A)
A 2013 patent introduced a safer, high-yield protocol :
Step 1: Guanidine Formation
| Parameter | Value |
|---|---|
| Reactants | 2-Amino-4-nitrotoluene, cyanamide |
| Catalyst | Concentrated HCl |
| Temperature | 60–65°C |
| Reaction Time | 4 hours |
| Yield | 97.2% |
| Purity | 99.3% (HPLC) |
Mechanism:
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Protonation of cyanamide by HCl generates a reactive electrophile.
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Nucleophilic attack by 2-amino-4-nitrotoluene forms the guanidine core.
Step 2: Nitration (Optional)
For nitrate salt formation (e.g., 2-methyl-5-nitrophenyl guanidine nitrate):
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ |
| Solvent | Water |
| Temperature | 20–25°C |
Physicochemical Properties
Stability studies indicate decomposition above 200°C, with <2% degradation after 6 months at 25°C .
Biological Activities and Pharmaceutical Applications
Role in Imatinib Mesylate Synthesis
1-(4-Methyl-2-nitrophenyl)guanidine is a key intermediate in imatinib production:
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Condensation: Reacts with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding the final imatinib precursor .
Industrial Impact:
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Patent CN104341387A reduced production costs by 40% through a one-pot synthesis strategy .
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Annual global demand exceeds 50 metric tons due to imatinib’s inclusion in WHO Essential Medicines List .
Comparative Analysis with Structural Analogs
Future Directions
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Green Chemistry: Replace HCl with ionic liquids to minimize corrosion.
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Polypharmacology: Explore dual Bcr-Abl/VEGFR inhibition using hybrid derivatives.
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Formulation: Develop salt forms (e.g., mesylate) to enhance bioavailability.
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